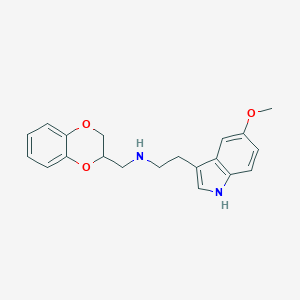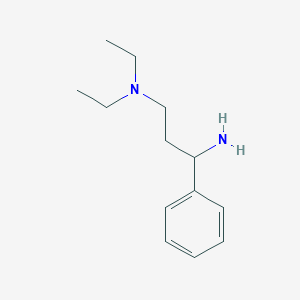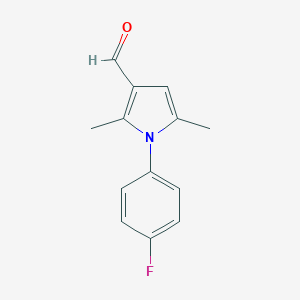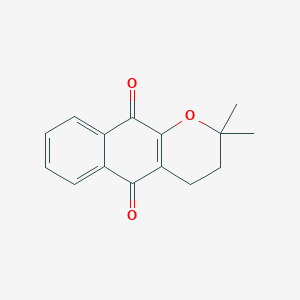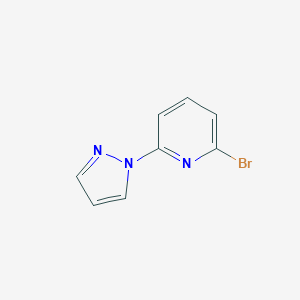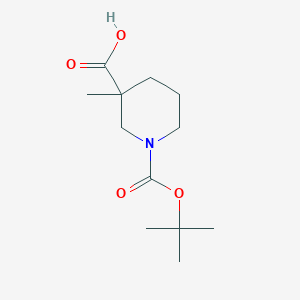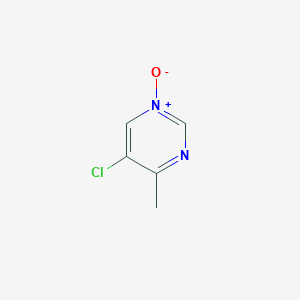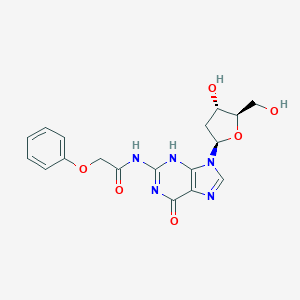
N2-Phenoxyacetyl-2'-deoxyguanosine
Übersicht
Beschreibung
N2-Phenoxyacetyl-2’-deoxyguanosine: is a modified nucleoside derived from 2’-deoxyguanosine, which is a constituent of DNA. This compound has gained significant attention due to its potential therapeutic and environmental applications. It is characterized by the presence of a phenoxyacetyl group attached to the N2 position of the guanine base.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N2-Phenoxyacetyl-2’-deoxyguanosine typically involves the selective functionalization of the N2 position of guanine. One common method is reductive amination, which specifically modifies the N2-amine of guanosine and 2’-deoxyguanosine monophosphate . This method allows for the incorporation of a reactive handle into nucleic acids for further functionalization.
Industrial Production Methods: While specific industrial production methods for N2-Phenoxyacetyl-2’-deoxyguanosine are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N2-Phenoxyacetyl-2’-deoxyguanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the phenoxyacetyl group or other functional groups present in the molecule.
Substitution: The phenoxyacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanine derivatives, while substitution reactions can produce a variety of modified nucleosides.
Wissenschaftliche Forschungsanwendungen
N2-Phenoxyacetyl-2’-deoxyguanosine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and nucleotides for various chemical studies.
Biology: The compound is utilized in the study of DNA-protein interactions and the development of nucleic acid-based probes and sensors.
Medicine: N2-Phenoxyacetyl-2’-deoxyguanosine is investigated for its potential therapeutic applications, including its role in targeting specific RNA structures such as riboswitches.
Industry: The compound is used in the development of novel materials and as a precursor for the synthesis of other biologically active molecules.
Wirkmechanismus
The mechanism of action of N2-Phenoxyacetyl-2’-deoxyguanosine involves its interaction with specific molecular targets, such as RNA riboswitches. The phenoxyacetyl group at the N2 position of guanine can disrupt key Watson-Crick pairing interactions, thereby affecting the binding affinity and specificity of the compound . This disruption can modulate transcriptional termination and other RNA-mediated processes.
Vergleich Mit ähnlichen Verbindungen
N2-Acetylguanine: Similar to N2-Phenoxyacetyl-2’-deoxyguanosine, this compound has modifications at the N2 position of guanine and can disrupt Watson-Crick pairing interactions.
N2-Benzoylguanine: Another derivative with a benzoyl group at the N2 position, used in similar applications.
N2-Isobutyrylguanine: This compound features an isobutyryl group at the N2 position and is studied for its unique properties.
Uniqueness: N2-Phenoxyacetyl-2’-deoxyguanosine is unique due to the presence of the phenoxyacetyl group, which provides distinct chemical and biological properties. This modification allows for specific interactions with molecular targets and offers potential advantages in therapeutic and research applications.
Eigenschaften
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O6/c24-7-12-11(25)6-14(29-12)23-9-19-15-16(23)21-18(22-17(15)27)20-13(26)8-28-10-4-2-1-3-5-10/h1-5,9,11-12,14,24-25H,6-8H2,(H2,20,21,22,26,27)/t11-,12+,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOYVKQCJFQSMZ-OUCADQQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC(=O)COC4=CC=CC=C4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NC(=O)COC4=CC=CC=C4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001287916 | |
| Record name | 2′-Deoxy-N-(2-phenoxyacetyl)guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001287916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110522-71-9 | |
| Record name | 2′-Deoxy-N-(2-phenoxyacetyl)guanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110522-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2′-Deoxy-N-(2-phenoxyacetyl)guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001287916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


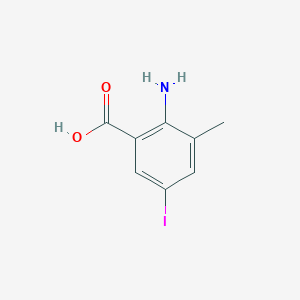
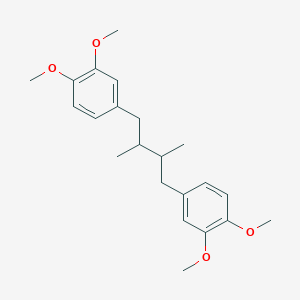

![ethyl 4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B50612.png)
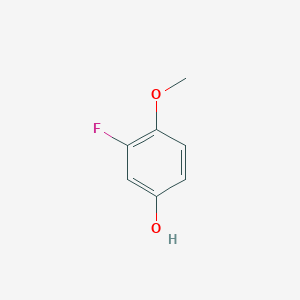

![Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI)](/img/structure/B50618.png)
